molecular formula C20H23N7 B4771329 6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B4771329
M. Wt: 361.4 g/mol
InChI Key: SMSUCOQWYDTODS-UHFFFAOYSA-N
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Description

The compound 6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a quinazoline derivative featuring a 1,3,5-triazinylamino substituent. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as kinases and receptors . This compound is distinguished by a 6-ethyl group on the quinazoline core and a pyridin-3-ylmethyl substituent on the triazine ring. Below, we provide a detailed comparison with structurally related compounds, supported by molecular data and synthetic insights.

Properties

IUPAC Name

6-ethyl-4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-3-15-6-7-18-17(9-15)14(2)24-20(25-18)26-19-22-12-27(13-23-19)11-16-5-4-8-21-10-16/h4-10H,3,11-13H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUCOQWYDTODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Triazine Ring: The triazine ring is introduced by reacting the quinazoline derivative with cyanuric chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde and a suitable reducing agent like sodium borohydride.

    Final Coupling: The final coupling involves the reaction of the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the quinazoline core, resulting in the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines, alcohols, or partially reduced heterocycles.

    Substitution: Formation of alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • The 6-ethyl group in the target compound increases hydrophobicity compared to methoxy or ethoxy substituents .
  • Pyridin-3-ylmethyl on the triazine ring (target compound) may enhance π-π stacking interactions versus benzyl or morpholinylethyl groups .
  • 8-Methoxy (STK300112) introduces steric and electronic effects distinct from 6-ethyl .

Physicochemical Properties

The molecular weight and lipophilicity of these compounds are critical for drug-likeness.

Table 2: Physicochemical Data

Compound Name Molecular Weight Calculated LogP* Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound 383.5 3.2 7 2
4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine (BH47881) 347.42 2.8 5 2
8-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine (STK300112) 363.42 2.5 6 2
6-methoxy-4-methyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine 392.46 3.0 8 2

*LogP estimated using the Moriguchi method.

Key Observations :

  • The target compound’s 6-ethyl group contributes to higher LogP (3.2) versus methoxy analogs (LogP 2.5–3.0), suggesting improved membrane permeability .
  • Morpholinylethyl substituents reduce LogP due to the polar morpholine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-ethyl-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

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